



Application Notes and Protocols for NVP-BSK805 in Mice

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Compound of Interest		
Compound Name:	NVP-BSK805	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **NVP-BSK805**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in various mouse models. The provided protocols are intended to serve as a guide for preclinical research in oncology, hematology, and metabolic diseases.

NVP-BSK805 targets the JAK2 kinase, which plays a crucial role in signal transduction pathways downstream of cytokine receptors, including the erythropoietin receptor (EpoR).[1] Dysregulation of the JAK2 signaling pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[1] **NVP-BSK805** has been shown to effectively inhibit JAK2 and its downstream effectors, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, making it a valuable tool for studying these diseases and for the development of targeted therapies.[1][2]

Data Presentation

Table 1: NVP-BSK805 Dosage and Administration in Mouse Models



Mouse Model	Strain	NVP- BSK805 Dose	Adminis tration Route	Dosing Schedul e	Vehicle	Key Finding s	Referen ce
Ba/F3 JAK2V61 7F Cell- Driven Myelopro liferative Neoplas m	SCID beige or BALB/c nude	50, 150 mg/kg	Oral (p.o.)	Once daily	Not specified	Suppress ed STAT5 phosphor ylation, leukemic cell spreadin g, and splenom egaly.	[2][3]
Recombi nant Human Erythrop oietin (rhEpo)- Induced Polycyth emia	BALB/c	25, 50, 100 mg/kg	Oral (p.o.)	Once daily	Not specified	Potently suppress ed rhEpo-induced polycythe mia and extramed ullary erythropo iesis.	[2][3]
Esophag eal Squamou s Cell Carcinom a (ESCC) Xenograf t	BALB/c nude	30 mg/kg	Gavage (p.o.)	Once daily for 11 consecuti ve days	0.1% DMSO	Enhance d radiosen sitivity, delayed tumor growth.	[4]
Metabolic Study	C57BL/6	0.03 mg	Intraperit oneal	Daily for 10 days,	0.1 mL Dimethyl	Increase d fat	[5]

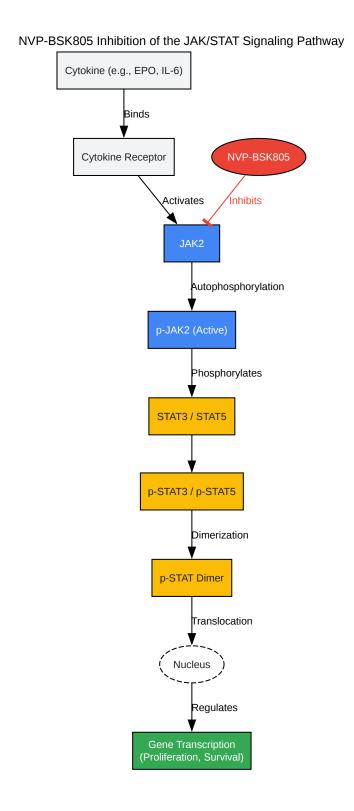


(Leptin Action)			(i.p.)	then twice daily for a total of 21 days	sulfoxide (DMSO)	mass and feed efficiency	
Metabolic Study (Central Administr ation)	C57BL/6 J	3.12 μg/ μL	Intracere broventri cular (i.c.v.)	Once a week for 3 weeks	1 μL Dimethyl sulfoxide (DMSO)	More pronounc ed increase in fat mass compare d to periphera I administr ation.	[5]
Acute Leptin Interferen ce Study	C57BL/6 J	1.5 μg or 12.5 μg	Intracere broventri cular (i.c.v.)	Single dose	1 μL Dimethyl sulfoxide (DMSO)	Prevente d leptin- induced decrease in food intake and body weight.	[5]

Signaling Pathway

The primary mechanism of action of **NVP-BSK805** is the inhibition of the JAK2 kinase. In various pathological conditions, such as those driven by the JAK2V617F mutation or excessive cytokine stimulation (e.g., by erythropoietin or IL-6), JAK2 is constitutively active. This leads to the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. **NVP-BSK805**, by binding to the ATP-binding site of JAK2, blocks this signaling cascade.[1]





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Caption: **NVP-BSK805** inhibits the JAK/STAT signaling pathway.



Experimental Protocols Ba/F3 JAK2V617F Cell-Driven Myeloproliferative Neoplasm Model

This model is used to assess the in vivo efficacy of JAK2 inhibitors in a setting that mimics JAK2V617F-driven myeloproliferative neoplasms.

Materials:

- Ba/F3 cells expressing human JAK2V617F
- SCID beige or BALB/c nude mice (6-8 weeks old)
- NVP-BSK805
- Vehicle (e.g., 0.5% methylcellulose)
- Sterile PBS
- Syringes and needles for intravenous injection and oral gavage

- Cell Culture: Culture Ba/F3-JAK2V617F cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.
- Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 1 x 107 cells/mL.
- Tumor Cell Implantation: Inject 1 x 106 cells (in 0.1 mL) intravenously into the tail vein of each mouse.
- Treatment Initiation: Begin treatment on day 5 post-cell injection.
- NVP-BSK805 Administration: Administer NVP-BSK805 orally (gavage) once daily at the desired dose (e.g., 50 or 150 mg/kg). A control group should receive the vehicle only.



- Monitoring: Monitor the mice daily for signs of illness. Body weight and tumor burden (if applicable, using bioluminescence imaging for luciferase-tagged cells) can be measured regularly.
- Endpoint Analysis: At the end of the study (e.g., day 9 for bioluminescence or as per survival endpoints), euthanize the mice.[3]
- Tissue Collection: Collect spleens and other relevant tissues for analysis (e.g., weight, histology, Western blotting for p-STAT5).

Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model

This model is used to evaluate the efficacy of JAK2 inhibitors in suppressing erythropoiesis.

Materials:

- BALB/c mice (6-8 weeks old)
- Recombinant human erythropoietin (rhEpo)
- NVP-BSK805
- Vehicle
- Sterile saline
- Equipment for blood collection and analysis (hematocrit)

- Induction of Polycythemia: Administer rhEpo (e.g., 10 units) subcutaneously daily for 4 consecutive days.
- Treatment: On the same days as rhEpo administration, administer NVP-BSK805 orally once daily at the desired doses (e.g., 25, 50, or 100 mg/kg).[3] A control group should receive vehicle only.



- Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
- Hematological Analysis: Measure hematocrit levels to assess the degree of polycythemia.
- Spleen Analysis: At the end of the study, euthanize the mice and collect spleens to assess for extramedullary erythropoiesis (spleen weight and histology).

Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model

This model is used to assess the anti-tumor efficacy of **NVP-BSK805**, particularly in combination with other therapies like radiation.

Materials:

- ESCC cell line (e.g., KYSE-150)
- BALB/c nude mice (6-8 weeks old)
- NVP-BSK805
- Vehicle (0.1% DMSO)
- Matrigel (optional)
- Syringes and needles for subcutaneous injection and oral gavage
- Calipers for tumor measurement

- Cell Preparation: Harvest and resuspend ESCC cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.
- Tumor Implantation: Subcutaneously inject 5 x 106 cells (in 0.1 mL) into the flank of each mouse.



- Tumor Growth: Allow tumors to grow to a mean volume of approximately 75 mm3.
- Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, NVP-BSK805, radiation, NVP-BSK805 + radiation).
- NVP-BSK805 Administration: Administer NVP-BSK805 by gavage at 30 mg/kg daily for 11 consecutive days.[4]
- Radiation Therapy (if applicable): Deliver fractionated radiation (e.g., 2 Gy per fraction for 6 fractions on specified days).[4]
- Tumor Measurement: Measure tumor volume every 2 days using calipers (Volume = (Length x Width2)/2).
- Endpoint: Continue monitoring until tumors reach a predetermined size or at the end of the study period.

Western Blotting for Phospho-STAT3 and Phospho-STAT5 in Mouse Spleen

This protocol is for the detection of phosphorylated STAT3 and STAT5 in spleen tissue to assess the pharmacodynamic effects of **NVP-BSK805**.

Materials:

- Mouse spleen tissue
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-p-STAT5, anti-total STAT5, anti-βactin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

- Tissue Lysis: Homogenize spleen tissue in ice-cold RIPA buffer.
- Protein Extraction: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
- Protein Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.



• Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Visualization



General In Vivo Experimental Workflow for NVP-BSK805 Select Mouse Model (e.g., Xenograft, Polycythemia) **Animal Preparation** (Acclimatization, Cell Implantation) Randomize into **Treatment Groups** Administer NVP-BSK805 Administer Vehicle Monitor Health (Body Weight, Clinical Signs) (Tumor Volume, Hematocrit) Study Endpoint **Tissue Collection** (Spleen, Tumor, Blood) Pharmacodynamic Analysis (e.g., Western Blot for p-STAT)

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Caption: A generalized workflow for in vivo studies using NVP-BSK805.



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